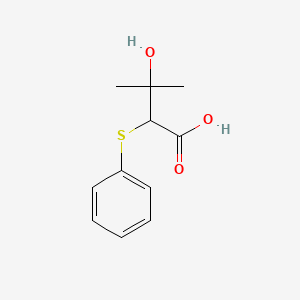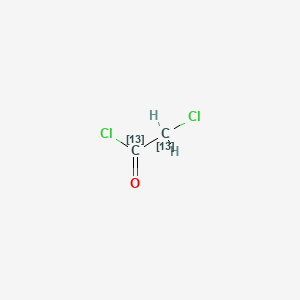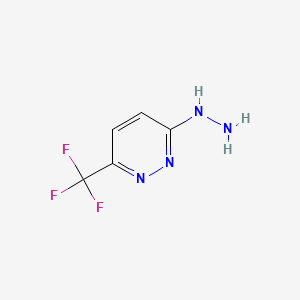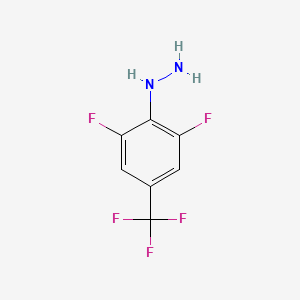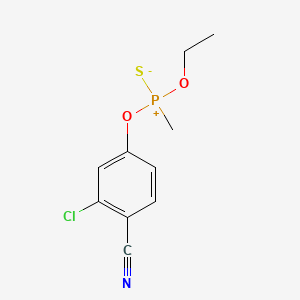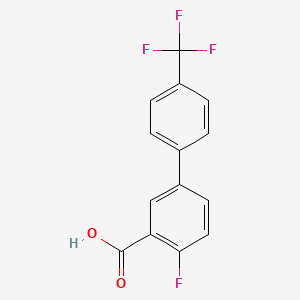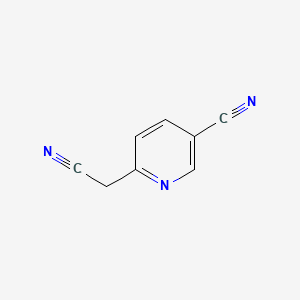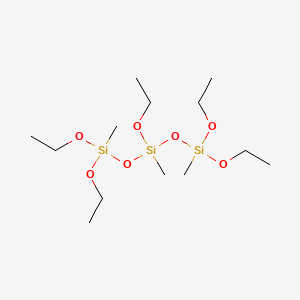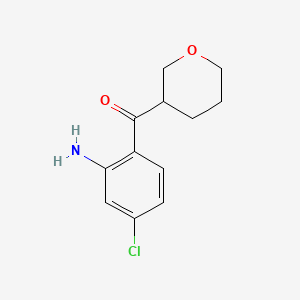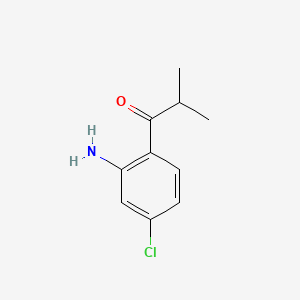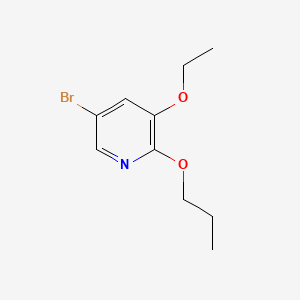
5-Bromo-3-ethoxy-2-propoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-ethoxy-2-propoxypyridine: is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure. The presence of bromine, ethoxy, and propoxy groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-propoxypyridine typically involves the bromination of 3-ethoxy-2-propoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-ethoxy-2-propoxypyridine can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The ethoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-ethoxy-2-propoxypyridine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substituted pyridines with various functional groups.
- Oxidized products such as aldehydes and carboxylic acids.
- Reduced products like 3-ethoxy-2-propoxypyridine.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3-ethoxy-2-propoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into this compound derivatives has shown potential for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: In the agrochemical industry, the compound is used as an intermediate in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-ethoxy-2-propoxypyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The ethoxy and propoxy groups can modulate the compound’s lipophilicity and overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
5-Bromo-2-ethoxypyridine: Lacks the propoxy group, making it less lipophilic.
3-Ethoxy-2-propoxypyridine: Lacks the bromine atom, reducing its potential for halogen bonding.
5-Bromo-2-methoxypyridine: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness: 5-Bromo-3-ethoxy-2-propoxypyridine is unique due to the combination of bromine, ethoxy, and propoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Propriétés
IUPAC Name |
5-bromo-3-ethoxy-2-propoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-3-5-14-10-9(13-4-2)6-8(11)7-12-10/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYRWNAYRXOESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)
